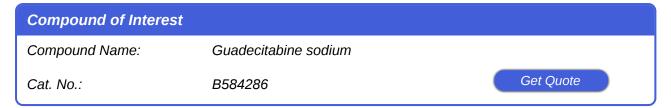


The history and development of Guadecitabine sodium

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An In-depth Technical Guide to the History and Development of Guadecitabine Sodium

A Next-Generation Hypomethylating Agent

Guadecitabine sodium (formerly SGI-110) is a second-generation DNA hypomethylating agent developed for the treatment of various cancers, primarily hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). It was rationally designed to overcome some of the limitations of the first-generation hypomethylating agents, decitabine and azacitidine. This technical guide provides a comprehensive overview of the history, mechanism of action, and clinical development of guadecitabine.

Rationale for Development and Mechanism of Action

Guadecitabine is a dinucleotide composed of decitabine and deoxyguanosine linked by a phosphodiester bond.[1] This unique structure was engineered to be resistant to degradation by cytidine deaminase, an enzyme that rapidly breaks down decitabine in the body.[2][3][4] The resistance to cytidine deaminase prolongs the in-vivo exposure to the active metabolite, decitabine, allowing for greater uptake into the DNA of rapidly dividing cancer cells.[2][5]

Following subcutaneous administration, guadecitabine is slowly cleaved to release decitabine.

[3] Decitabine is then phosphorylated and incorporated into DNA, where it inhibits DNA methyltransferase (DNMT) enzymes.

[5] This inhibition leads to a genome-wide reduction in

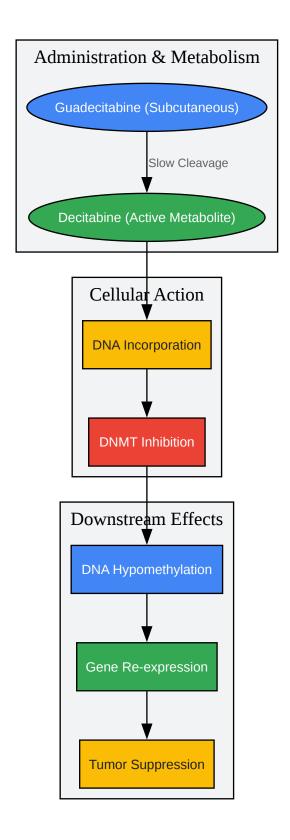


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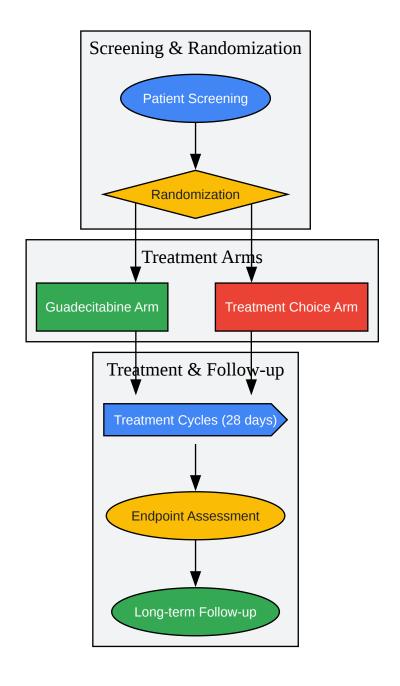
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DNA methylation, which can reverse the aberrant silencing of tumor suppressor genes and other genes involved in cell cycle control and differentiation.[2][5][6] The re-expression of these silenced genes is believed to be the primary mechanism behind the antineoplastic activity of guadecitabine.[2]

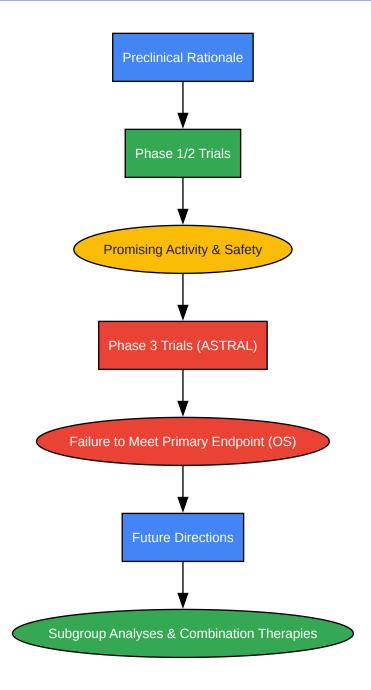












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